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3,4-Dimethylpentanoic acid - 3302-06-5

3,4-Dimethylpentanoic acid

Catalog Number: EVT-374494
CAS Number: 3302-06-5
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
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Product Introduction

Description
3,4-dimethyl valeric acid is a methyl-branched fatty acid.
Overview

3,4-Dimethylpentanoic acid is a branched-chain carboxylic acid with the molecular formula C7H14O2C_7H_{14}O_2 and a systematic name reflecting its structure. This compound is characterized by two methyl groups located on the third and fourth carbon atoms of a pentanoic acid chain. It is primarily utilized in organic synthesis, serving as a building block for various chemical applications.

Source

3,4-Dimethylpentanoic acid can be sourced from both natural and synthetic pathways. It is found in trace amounts in some natural products but is predominantly synthesized through chemical processes in laboratories and industrial settings.

Classification

This compound falls under the category of carboxylic acids, which are organic acids characterized by the presence of one or more carboxyl groups (COOH-COOH). It is also classified as a branched-chain fatty acid due to its unique carbon structure.

Synthesis Analysis

Methods

The synthesis of 3,4-Dimethylpentanoic acid can be achieved through various methods, including:

  • Alkylation and Oxidation: A common synthetic route involves the alkylation of 3,4-dimethylpentan-1-ol with an alkylating agent such as methyl iodide in the presence of a strong base (e.g., sodium hydride). This step is followed by oxidation using agents like potassium permanganate or chromium trioxide to yield the carboxylic acid.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of suitable precursors followed by oxidation is employed to enhance yield and purity. This method utilizes catalysts to facilitate reactions under optimized conditions.

Technical Details

The reaction conditions for these syntheses typically require controlled temperatures and pressures, along with careful monitoring of reactant concentrations to ensure high yields and minimize byproducts.

Molecular Structure Analysis

Data

  • Molecular Weight: 130.19 g/mol
  • Boiling Point: Approximately 200 °C
  • Melting Point: Not extensively documented but expected to be in the range typical for similar compounds.
Chemical Reactions Analysis

Reactions

3,4-Dimethylpentanoic acid participates in several chemical reactions:

  • Oxidation: The carboxylic acid group can be oxidized further to produce carbon dioxide and water under strong oxidizing conditions.
  • Reduction: The compound can be reduced to form 3,4-dimethylpentanol using reducing agents like lithium aluminum hydride.
  • Substitution: The hydrogen atoms on the methyl groups can undergo substitution reactions with halogenating agents such as chlorine or bromine.

Technical Details

Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The choice of reagent significantly influences the reaction pathway and product distribution.

Mechanism of Action

The mechanism of action for 3,4-Dimethylpentanoic acid primarily involves its metabolism through enzymatic pathways. As a fatty acid, it can be activated by acyl-CoA synthetase to form acyl-CoA derivatives. These derivatives are then subjected to beta-oxidation within mitochondria, leading to energy production through the breakdown of fatty acids into acetyl-CoA units.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on temperature.
  • Odor: Characteristic fatty acid odor.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Acidity: Exhibits typical acidic behavior due to the carboxylic group.
  • Reactivity: Reacts with bases to form salts and with alcohols to form esters; prone to oxidation and reduction reactions.

Relevant data includes pKa values that indicate its strength as an acid, typically around 4.5 for similar branched-chain carboxylic acids.

Applications

3,4-Dimethylpentanoic acid finds applications across various scientific fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds.
  • Analytical Chemistry: Used as a reference compound for chromatographic techniques.
  • Biological Studies: Acts as a model compound for metabolic studies involving branched-chain fatty acids.
  • Industrial Uses: Employed in producing specialty chemicals and other industrial products.
Synthetic Pathways and Production Methodologies for 3,4-Dimethylpentanoic Acid

Biocatalytic Synthesis Using Microbial Systems

The biocatalytic synthesis of branched-chain carboxylic acids like 3,4-dimethylpentanoic acid (CAS 3302-06-5) represents a paradigm shift toward sustainable chemistry. While direct microbial production of this specific compound is not extensively documented in the available literature, advanced enzymatic methodologies demonstrate feasibility through analogous pathways. Carboxylic acid reductases (CARs) have emerged as pivotal enzymes for the stepwise reduction of carbonyl intermediates. As evidenced in neurospora crassa CAR (ncCAR) applications, these enzymes efficiently convert carboxylic acids to corresponding aldehydes using adenosine triphosphate (ATP) and reduced nicotinamide adenine dinucleotide phosphate (NADPH) cofactors [10]. This aldehyde intermediate can subsequently undergo reductive amination or oxidation, but for 3,4-dimethylpentanoic acid synthesis, controlled oxidation would yield the target acid [6].

Whole-cell biocatalysis offers significant advantages for cofactor regeneration and reaction compartmentalization. Escherichia coli strains co-expressing CAR and enoate reductases (for aldehyde oxidation control) enable self-sufficient reaction cascades. Metabolic engineering interventions—such as the knockout of the arcA gene to redirect metabolic flux toward precursor accumulation—have proven effective in boosting yields by up to 90% in comparable systems [10]. Solvent-free reaction systems, exemplified in lipase-mediated esterification cascades (e.g., Lipozyme®435), further enhance volumetric productivity (0.15 kg product/L reactor·h) while maintaining enzyme stability over multiple cycles [2]. The table below summarizes enzymatic components adaptable for 3,4-dimethylpentanoic acid synthesis:

Table 1: Enzymatic Systems for Branched-Chain Carboxylic Acid Synthesis

Enzyme ClassExample EnzymeFunctionCofactor Requirement
Carboxylic Acid Reductase (CAR)ncCAR (Neurospora crassa)Converts acids to aldehydesATP, NADPH
ω-Transaminase (ω-TA)OATA (Ochrobactrum anthropi)Transaminates aldehydes (not directly used)Pyridoxal phosphate
LipaseLipozyme®435Esterification/acidification in solvent-free systemsNone

Fed-batch operations are critical for mitigating substrate inhibition, particularly when using volatile short-chain precursors. Maintaining low, constant acid concentrations via peristaltic pump feeding—as optimized in dicarboxylate ester synthesis—achieves 92.5% product purity within 6 hours at 80°C [2]. This approach directly translates to synthesizing sterically hindered acids like 3,4-dimethylpentanoic acid, where branched-chain substrates could impede enzyme kinetics.

Traditional Organic Synthesis Routes and Yield Optimization

Conventional chemical synthesis of 3,4-dimethylpentanoic acid relies on two principal routes: alkylation of pentanoic acid derivatives and oxidation of functionalized precursors. The alkylation pathway employs 3-methylpentan-4-one or 3,4-dimethylpentan-1-ol as starting materials. Treatment with strong bases like sodium hydride (NaH) generates nucleophilic enolates or alkoxides, which undergo nucleophilic attack on methyl iodide (CH₃I) or other alkyl halides. Subsequent oxidation of the alkylated intermediate using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) furnishes the target acid [4] [5].

Palladium-catalyzed hydroxycarbonylation presents a more atom-economical alternative. This method, effective for converting alkenes to carboxylic acids under aqueous acidic conditions, utilizes Pd catalysts with built-in base ligands. Terminal and disubstituted alkenes with methyl branching undergo conversion to acids in >90% yield with exceptional catalyst stability (26 recycling runs demonstrated) [4]. For 3,4-dimethylpentanoic acid, 3,4-dimethylpent-1-ene serves as the optimal substrate. The reaction proceeds under mild conditions (50–100°C, 10–50 bar CO), overcoming historical limitations of catalyst deactivation in branched-chain acid synthesis [4].

Yield optimization demands precise control of reaction parameters:

  • Temperature: Oxidation steps require 60–80°C to minimize decarboxylation;
  • Catalyst Loadings: Pd systems operate optimally at 0.5–1.5 mol% loading;
  • Protection Strategies: tert-butyl esters prevent side reactions during alkylation of sterically congested intermediates.

Post-synthesis purification leverages fractional distillation (B.P. 210.9°C at 760 mmHg) or recrystallization to achieve >98% purity [4] [5]. The table below compares key synthetic routes:

Table 2: Comparative Analysis of Traditional Synthetic Methods

MethodKey Reagents/ConditionsYield RangeKey AdvantageLimitation
Alkylation-OxidationNaH/CH₃I; KMnO₄, 80°C60–75%Uses readily available starting materialsMultiple steps; strong base waste
Pd-Catalyzed HydroxycarbonylationPdL₅ catalyst, H₂O, CO, 80°C85–92%Single-step; high atom economyHigh-pressure equipment required
Horner-Wadsworth-Emmons ReactionPhosphonates, strong base70–82%Stereoselectivity controlExpensive reagents; complex workup

Industrial-Scale Production Challenges and Catalytic Innovations

Scaling 3,4-dimethylpentanoic acid synthesis introduces multifaceted engineering and catalytic challenges. Substrate inhibition in enzymatic routes severely limits volumetric productivity, particularly when using high concentrations of caprylic/capric acid analogs or branched-chain precursors. As observed in Lipozyme®435-mediated processes, acid concentrations exceeding 2.5M suppress activity by >40% [2]. Fed-batch reactors with computer-controlled substrate dosing mitigate this by maintaining acid levels below inhibition thresholds, enhancing productivity to 0.15 kg/L·h. Catalyst recyclability remains equally critical; immobilized enzymes like Novozym®435 retain >85% activity over five batches when operated below 80°C [2].

Heterogeneous chemical catalysts address limitations of homogeneous systems in separation and corrosion. Solid acid catalysts (e.g., sulfonated zirconia) enable continuous-flow esterification preceding hydrolysis to acids, reducing reactor downtime. Palladium nanocatalysts embedded on magnetic supports facilitate effortless recovery, decreasing Pd leaching to <0.5 ppm per cycle [4]. Process intensification via microwave-assisted reactions cuts oxidation step durations by 60% while improving selectivity toward the target branched isomer [5].

Environmental metrics underscore innovations’ impact. Biocatalytic routes lower the E-factor (kg waste/kg product) to 1.2–3.5 versus 8–15 in classical syntheses. Solvent-free operation and immobilized catalysts contribute significantly to this reduction [2]. Energy intensity plummets by 50% when substituting distillation with membrane-assisted separations for acid purification . Regulatory compliance further drives adoption; enzymatic processes avoid toxic metal residues (e.g., chromium), aligning with REACH restrictions. The following table quantifies sustainability improvements:

Table 3: Industrial Process Innovations and Environmental Impact

ChallengeInnovative SolutionTechnical OutcomeSustainability Metric Improvement
Substrate inhibitionFed-batch bioreactors w/peristaltic pumpsProductivity: 0.15 kg/L·h; Purity: 92.5%Reduced raw material waste: 25–30%
Catalyst separationMagnetic Pd nanoparticlesRecovery >98%; Leaching <0.5 ppmE-factor reduction: 5.8 → 2.3
High energy distillationPervaporation membranesEnergy use: 50% reductionCarbon footprint: 35% lower
Solvent consumptionSolvent-free enzymatic cascadesEliminates VOC emissionsE-factor: 8.2 → 1.5

Properties

CAS Number

3302-06-5

Product Name

3,4-Dimethylpentanoic acid

IUPAC Name

3,4-dimethylpentanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9)

InChI Key

GETAKGOKCSRVLZ-UHFFFAOYSA-N

SMILES

CC(C)C(C)CC(=O)O

Canonical SMILES

CC(C)C(C)CC(=O)O

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